molecular formula C6H2Br2FI B1447439 1,2-Dibromo-5-fluoro-3-iodobenzene CAS No. 1806328-45-9

1,2-Dibromo-5-fluoro-3-iodobenzene

Cat. No. B1447439
M. Wt: 379.79 g/mol
InChI Key: FHXCWBSVSGXFDK-UHFFFAOYSA-N
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Description

1,2-Dibromo-5-fluoro-3-iodobenzene is a compound with the molecular formula C6H2Br2FI . It is a solid substance .


Molecular Structure Analysis

The molecular weight of 1,2-Dibromo-5-fluoro-3-iodobenzene is 379.79 . The average mass is 379.791 Da and the monoisotopic mass is 377.755188 Da .


Physical And Chemical Properties Analysis

1,2-Dibromo-5-fluoro-3-iodobenzene is a solid substance . The molecular weight is 379.79 . The average mass is 379.791 Da and the monoisotopic mass is 377.755188 Da .

Safety And Hazards

1,2-Dibromo-5-fluoro-3-iodobenzene may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

properties

IUPAC Name

1,2-dibromo-5-fluoro-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FI/c7-4-1-3(9)2-5(10)6(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXCWBSVSGXFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Br)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-5-fluoro-3-iodobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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